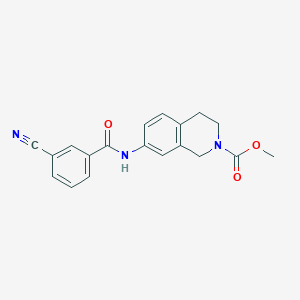

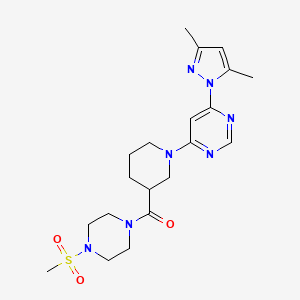

methyl 7-(3-cyanobenzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of a cyanobenzamido group with another molecule . The exact synthesis process for “methyl 7-(3-cyanobenzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate” is not available in the search results.Molecular Structure Analysis

The molecular structure of a compound includes the arrangement of atoms and the chemical bonds that hold the atoms together . The exact molecular structure of “methyl 7-(3-cyanobenzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate” is not available in the search results.Chemical Reactions Analysis

The chemical reactions of a compound depend on its molecular structure . Without specific information on the structure of “methyl 7-(3-cyanobenzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate”, it’s difficult to predict its chemical reactions.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, solubility, and stability . The specific physical and chemical properties of “methyl 7-(3-cyanobenzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate” are not available in the search results.Applications De Recherche Scientifique

- Methyl 7-(3-cyanobenzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate has shown promising anticancer activity. Researchers have investigated its effects on cancer cell lines, particularly in inhibiting cell proliferation and inducing apoptosis. Mechanistic studies suggest that it interferes with key signaling pathways involved in cancer progression .

- The compound’s structural resemblance to isoquinoline alkaloids makes it an interesting candidate for neuropharmacological studies. Researchers have explored its potential as a modulator of neurotransmitter receptors, including dopamine and serotonin receptors. Insights gained from these studies could contribute to drug development for neurological disorders.

- Methyl 7-(3-cyanobenzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate exhibits anti-inflammatory effects. It may interfere with pro-inflammatory cytokines and enzymes, making it relevant for conditions like rheumatoid arthritis and inflammatory bowel diseases. Further investigations are needed to understand its precise mechanisms .

- Preliminary studies indicate that this compound possesses antimicrobial properties. It has been tested against bacterial strains, including both Gram-positive and Gram-negative bacteria. Researchers are exploring its potential as a novel antibiotic or as an adjunct to existing therapies .

- Methyl 7-(3-cyanobenzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate has been evaluated for its analgesic effects. Animal models have demonstrated reduced pain responses, suggesting its involvement in pain modulation pathways. Further investigations may reveal its utility in pain management .

- Researchers have used this compound as a chemical probe to identify specific protein targets. By employing affinity-based techniques, they aim to uncover its interactions with cellular proteins. Such studies contribute to our understanding of cellular processes and may lead to the discovery of new drug targets .

Anticancer Research

Neuropharmacology

Anti-inflammatory Properties

Antimicrobial Activity

Analgesic Potential

Chemical Biology and Target Identification

Mécanisme D'action

Target of Action

Similar compounds have been found to interact with guanine nucleotide-binding proteins (g proteins) and modulate the activity of downstream effectors . These proteins play a crucial role in various cellular processes, including signal transduction .

Mode of Action

It’s common for such compounds to bind to their targets, causing a conformational change that triggers signaling via g proteins . This signaling activates a phosphatidylinositol-calcium second messenger system and generates a calcium-activated chloride current .

Biochemical Pathways

The activation of a phosphatidylinositol-calcium second messenger system suggests that it may be involved in calcium signaling pathways . These pathways play a key role in various cellular processes, including cell proliferation, migration, and apoptosis .

Result of Action

The activation of a phosphatidylinositol-calcium second messenger system and the generation of a calcium-activated chloride current suggest that it may have an impact on cellular ion homeostasis .

Safety and Hazards

Propriétés

IUPAC Name |

methyl 7-[(3-cyanobenzoyl)amino]-3,4-dihydro-1H-isoquinoline-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O3/c1-25-19(24)22-8-7-14-5-6-17(10-16(14)12-22)21-18(23)15-4-2-3-13(9-15)11-20/h2-6,9-10H,7-8,12H2,1H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDSUPWAQWIJHHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC=CC(=C3)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 7-(3-cyanobenzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-(2-((7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2516146.png)

![[2-(4-Methyl-1,3-thiazol-5-yl)ethyl]amine dihydrochloride](/img/no-structure.png)

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2516151.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperidin-1-yl]propanamide](/img/structure/B2516160.png)

![1-((1R,5S)-8-(2-(benzo[d][1,3]dioxol-5-yl)acetyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2516165.png)

![N-([3,3'-bipyridin]-5-ylmethyl)-3-(4-(methylsulfonyl)phenyl)propanamide](/img/structure/B2516168.png)

![N-(4-fluorophenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2516169.png)